6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
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Overview
Description
6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a methoxybenzoyl group and a methylphenyl group. The unique structure of this compound makes it a potential candidate for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The piperazine moiety is then introduced through nucleophilic substitution reactions. The methoxybenzoyl group is added via acylation reactions, and the final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which could be beneficial in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25N5O2/c1-17-6-8-19(9-7-17)24-21-10-11-22(26-25-21)27-12-14-28(15-13-27)23(29)18-4-3-5-20(16-18)30-2/h3-11,16H,12-15H2,1-2H3,(H,24,25) |
InChI Key |
NECFLNUCNCOKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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